molecular formula C23H19N3 B12539683 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-79-0

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B12539683
CAS-Nummer: 654650-79-0
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: UYPCRWHPSBQKAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is a synthetic tricyclic heterocyclic compound belonging to the pyrazoloquinoline family, a class of molecules noted for their significant photophysical and biological properties . This specific derivative serves as a valuable scaffold in advanced organic materials and medicinal chemistry research. Pyrazoloquinoline cores are extensively investigated as highly fluorescent blue-emitting materials for potential use in organic light-emitting diodes (OLEDs) and electroluminescent displays . The structural motif of fusing pyrazole and quinoline rings results in an electron-rich system whose emission properties can be finely tuned through substitution, making it a compound of interest for developing new optoelectronic materials and fluorescent sensors . In pharmaceutical research, the pyrazolo[3,4-b]quinoline structural framework is explored for its diverse biological activities. While research on this specific analog is ongoing, related compounds demonstrate potent anti-lung cancer and antituberculosis activities in preclinical studies, highlighting the potential of this chemical class in developing new therapeutic agents . The compound is presented for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Eigenschaften

CAS-Nummer

654650-79-0

Molekularformel

C23H19N3

Molekulargewicht

337.4 g/mol

IUPAC-Name

5-methyl-1,3-diphenyl-4H-pyrazolo[4,3-c]quinoline

InChI

InChI=1S/C23H19N3/c1-25-16-20-22(17-10-4-2-5-11-17)24-26(18-12-6-3-7-13-18)23(20)19-14-8-9-15-21(19)25/h2-15H,16H2,1H3

InChI-Schlüssel

UYPCRWHPSBQKAP-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2=C(C3=CC=CC=C31)N(N=C2C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Route

  • Claisen-Schmidt Condensation :

    • Step 1 : React 1-aryl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehydes with aryl methyl ketones in methanol/KOH to form chalcones (e.g., 6ag ).
    • Yields : 70–93% (varies with substituents).
  • Reductive Cyclization :

    • Step 2 : Treat chalcones with Fe powder in acetic acid at 110°C for 1–2 hours.
    • Example : Conversion of 6ag to 9a (84% yield).
    • Key Optimization : Fe powder outperforms Zn or SnCl₂, with yields reaching 84% under optimized conditions.

Mechanistic Insights

The reaction proceeds via:

  • Condensation : Formation of α,β-unsaturated ketone (chalcone).
  • Reductive Cyclization : Fe-mediated electron transfer facilitates ring closure, forming the dihydroquinoline core.

Table 1: Optimization of Reductive Cyclization Conditions

Entry Reagent Solvent Temp (°C) Time Yield (%) Source
1 Fe powder AcOH 110 1h45m 71
2 Fe powder AcOH 110 1h15m 84
3 Zn dust AcOH 110 2h30m 59

Friedländer Condensation with o-Aminoaldehydes

The Friedländer approach, traditionally used for quinoline synthesis, adapts to pyrazoloquinolines via condensation of o-aminoaldehydes with pyrazolones.

Synthetic Strategy

  • Condensation : React o-aminoaldehydes (e.g., anthranilaldehyde) with 5-methyl-1,3-diphenylpyrazolones.
  • Cyclization : Heating forms the fused ring system.

Challenges and Adaptations

  • Substrate Limitations : Requires o-aminoaldehydes, which are less accessible than other carbonyl compounds.
  • Example : Heating phenylhydrazone intermediates yields 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline derivatives.

Multicomponent Reactions (MCRs)

MCRs offer streamlined access to complex structures but face challenges in reproducibility for pyrazoloquinolines.

Attempted Procedures

  • Three-Component Reactions :

    • Components : Anilines, aldehydes, and pyrazolones.
    • Catalysts : L-proline or ionic liquids.
    • Outcome : Often yields non-aromatic byproducts (e.g., 4,4′-(arylmethylene)-bis-pyrazolones) instead of target quinolines.
  • Key Limitations :

    • Oxidation Sensitivity : Partially saturated intermediates (e.g., 4,9-dihydro derivatives) oxidize readily, complicating isolation.

One-Pot Synthesis via Tosyl Chloride Activation

A 2018 study demonstrated a one-pot method using tosyl chloride for constructing dihydroquinoline scaffolds.

Procedure

  • Tosylation : React 4,5-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives with TsCl in DMF.
  • Example : Synthesis of 3-(4-methoxyphenyl)-5-tosyl-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (5d ) in 70% yield.

Mechanistic Notes

  • Tosyl Group : Acts as a leaving group to facilitate cyclization under basic conditions (NaH/DMF).

Table 2: Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Source
Fe-AcOH Reductive Cyclization Fe powder, AcOH, 110°C 71–84 High efficiency, clean reaction Requires precise optimization
Friedländer Condensation o-Aminoaldehydes, pyrazolones ~50–70 Established protocol Substrate accessibility
Multicomponent Reactions L-proline, aldehydes, pyrazolones <40 Atom economy Reproducibility issues
Tosyl Chloride Activation TsCl, NaH, DMF 70 One-pot simplicity Limited to tosyl derivatives

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a unique fused ring system consisting of a pyrazole and a quinoline moiety. Its synthesis typically involves multi-step reactions, including condensation and cyclization processes. For example, the reaction of hydrazines with carbonyl compounds can yield this compound through various synthetic pathways. One common method involves treating 6-bromoquinoline derivatives with hydrazine derivatives under reflux conditions.

Biological Activities

Research indicates that 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound acts as a selective cyclooxygenase-2 inhibitor, which is significant for developing anti-inflammatory drugs.
  • Anticancer Activity : Some derivatives of this compound have shown potential as anticancer agents due to their ability to act as photosensitizers in photodynamic therapy. This mechanism enhances the efficacy of cancer treatments by selectively targeting tumor cells while minimizing damage to surrounding healthy tissue.
  • Antimicrobial Effects : It has been reported that pyrazoloquinoline derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria .

Applications in Drug Development

The unique structural characteristics of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline contribute to its potential in various therapeutic areas:

Table 1: Comparative Biological Activities of Pyrazoloquinoline Derivatives

Compound NameStructure FeaturesBiological Activity
1H-Pyrazolo[3,4-b]quinolineSimilar fused ring system; different substitutionsAnticancer properties
1H-Pyrazolo[4,3-b]quinolineFused pyrazole and quinoline; different nitrogen positionsAnti-inflammatory effects
N-substituted pyrazolinesVarying substitutions on the pyrazole ringCyclooxygenase inhibitors

The specific arrangement of methyl and phenyl groups in 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline enhances its pharmacological profile compared to similar compounds. This structural specificity allows for distinct interactions with biological targets, which is crucial for drug design and development .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

  • Anti-inflammatory Research : A study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase enzymes involved in inflammatory processes. The findings suggest a pathway for developing new anti-inflammatory medications based on this compound's structure.
  • Anticancer Potential : Research highlighted the compound's ability to act as a photosensitizer in photodynamic therapy. In vitro studies showed that it could induce apoptosis in cancer cells when activated by light exposure, presenting a novel approach to cancer treatment .
  • Antimicrobial Studies : Various derivatives have been tested against multiple bacterial strains. Results indicated significant antimicrobial activity against resistant pathogens, suggesting potential applications in treating infections where conventional antibiotics fail .

Wirkmechanismus

The mechanism of action of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of key pyrazoloquinoline derivatives is provided below:

Compound Name Substituents/Modifications Key Structural Differences
5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline - 5-methyl
- 1,3-diphenyl
- 4,5-dihydroquinoline
Baseline structure for comparison.
ELND006
(4,5-dihydro-1H-pyrazolo[4,3-c]quinoline)
- 4-Cyclopropyl
- 7,8-Difluoro
- 5-(4-Trifluoromethylphenylsulfonyl)
- Sulfonamide group enhances metabolic stability.
- Fluorine atoms improve selectivity.
ELND007
(4,5-dihydro-2H-pyrazolo[4,3-c]quinoline)
- 4-Cyclopropyl
- 8-Fluoro
- 5-(6-Trifluoromethylpyridin-3-ylsulfonyl)
- Pyridine-sulfonyl group enhances brain penetration.
- Reduced fluorine substitution.
4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline - 4-Aryl group
- 4,9-dihydroquinoline
- Different ring fusion (pyrazole at [3,4-b] vs. [4,3-c]).
- Lacks sulfonamide groups.
1H-Pyrazolo[4,3-c]quinoline derivatives with NH₂ - Primary amino group at position 3 - Amino group increases polarity and therapeutic potential .

Metabolic and Selectivity Profiles

Parameter 5-Methyl-1,3-diphenyl Derivative ELND006/007 4-Aryl-4,9-dihydro Derivatives
Metabolic Stability Not reported High (stable in liver microsomes) Low (prone to oxidation)
Selectivity N/A Amyloid-β > Notch Not applicable
Therapeutic Potential Scaffold for optimization Alzheimer’s clinical candidates Limited to synthetic studies

Key Research Findings and Challenges

Reproducibility Issues: Synthetic routes for dihydro-pyrazoloquinolines (e.g., L-proline-catalyzed reactions) may yield bis-pyrazole byproducts instead of desired cyclized products, necessitating rigorous validation .

Functionalization Flexibility : The 5-methyl-1,3-diphenyl scaffold allows sulfonamide or fluorinated group additions to mimic ELND006/007’s pharmacological profile .

Structural Insights: X-ray crystallography (e.g., SHELX-refined structures) confirms the dihydroquinoline conformation, critical for understanding binding modes .

Biologische Aktivität

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, characterized by its unique fused ring structure. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Structural Characteristics

The molecular formula for 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is C23H19N3C_{23}H_{19}N_{3} with a molecular weight of approximately 337.42 g/mol. Its structure features two phenyl groups and a methyl group attached to a pyrazoloquinoline core, enhancing its pharmacological potential.

Property Value
Molecular FormulaC23H19N3C_{23}H_{19}N_{3}
Molecular Weight337.42 g/mol
CAS Number654650-79-0

Anti-inflammatory Properties

Research indicates that 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline exhibits significant anti-inflammatory activity. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound effectively inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, demonstrating its potential as an anti-inflammatory agent.

A comparative analysis of various pyrazoloquinoline derivatives revealed that specific substitutions on the phenyl rings can enhance or diminish the anti-inflammatory effects. For instance, compounds with ortho-substituted electron-donating groups displayed varying levels of potency against NO production.

Anticancer Activity

In addition to its anti-inflammatory properties, 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline has shown promise as an anticancer agent. Its ability to act as a photosensitizer in photodynamic therapy has been noted in several studies. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory activities of several pyrazolo[4,3-c]quinoline derivatives. Among them, 5-Methyl-1,3-diphenyl derivative exhibited significant inhibition of NO production with an IC50 value comparable to that of established inhibitors like 1400W.
    • The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression in treated cells .
  • Anticancer Potential :
    • In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .
    • Structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can further enhance anticancer efficacy .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl at C5, phenyl at C1/C3) and diastereomeric purity .
  • X-ray diffraction : Resolves tautomeric forms (e.g., 1H vs. 2H pyrazole configurations) .
  • High-resolution MS : Validates molecular formula (e.g., C₂₄H₂₀N₃) and detects synthetic byproducts .

How do substituent modifications influence biological activity and metabolic stability?

Q. Advanced

  • Electron-withdrawing groups (e.g., F, CF₃) : Increase metabolic stability by reducing CYP450 oxidation (e.g., ELND006 t₁/₂ = 8 hrs vs. 2 hrs for non-fluorinated analogs) .
  • Phenyl vs. heteroaryl sulfonyl groups : Pyridinyl sulfonyl (ELND007) enhances solubility (logP = 2.1 vs. 3.5 for phenyl) without sacrificing potency .
  • Chiral centers : (R)-configuration at C4 (cyclopropyl) improves Aβ selectivity by aligning with gamma-secretase’s asymmetric binding pocket .

What strategies mitigate off-target effects in neurological studies?

Q. Advanced

  • Proteomic profiling : Chemoproteomics identifies kinase off-targets (e.g., Plk1 inhibition in ELND007) .
  • Negative controls : Use of enantiomers (e.g., (S)-ELND006) or truncated analogs to isolate Aβ-specific effects .
  • Dose titration : Lower doses (≤5 mg/kg) in Ts65Dn mice reduce gastrointestinal toxicity while maintaining cognitive benefits .

What challenges arise in achieving enantiomeric purity during synthesis?

Q. Basic

  • Chiral resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Cu-DTBM-Segphos) to enforce (R)-configuration .
  • Analytical methods : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (>98% required for in vivo studies) .

How do molecular docking studies guide pyrazoloquinoline design?

Q. Advanced

  • Binding mode prediction : Docking into gamma-secretase (PDB: 5A63) identifies critical interactions (e.g., sulfonyl group with Arg278) .
  • Free energy calculations (MM/GBSA) : Rank derivatives by binding affinity (ΔG ≤ -40 kcal/mol for ELND006) .
  • Dynamic simulations : MD trajectories (100 ns) assess conformational stability in aqueous and membrane-bound states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.